molecular formula C14H14O2 B1584449 3-(4-Methylnaphthalen-1-yl)propanoic acid CAS No. 76673-34-2

3-(4-Methylnaphthalen-1-yl)propanoic acid

Cat. No. B1584449
CAS RN: 76673-34-2
M. Wt: 214.26 g/mol
InChI Key: NLJSIZYZZYSWLL-UHFFFAOYSA-N
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Description

3-(4-Methylnaphthalen-1-yl)propanoic acid is a chemical compound with the CAS Number: 76673-34-2 and a linear formula of C14H14O2 .


Molecular Structure Analysis

The molecular formula of 3-(4-Methylnaphthalen-1-yl)propanoic acid is C14H14O2. This indicates that the molecule consists of 14 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms. The molecular weight is 214.26 g/mol.

Scientific Research Applications

  • “3-(4-Methylnaphthalen-1-yl)propanoic acid” is a chemical compound with the CAS Number: 76673-34-2 and a molecular weight of 214.26 .
  • It has a boiling point of 215-220°C at 5 mmHg and a melting point of 158°C .

I also found a related study on the ethylenation of aldehydes to 3-propanal, propanol, and propanoic acid derivatives . This might not be directly related to “3-(4-Methylnaphthalen-1-yl)propanoic acid”, but it could provide some insights into the potential applications of similar compounds.

Safety And Hazards

Specific safety and hazard information for 3-(4-Methylnaphthalen-1-yl)propanoic acid was not found in the search results. As with any chemical, it should be handled with appropriate safety measures, including the use of personal protective equipment and adherence to local regulations .

properties

IUPAC Name

3-(4-methylnaphthalen-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-6-7-11(8-9-14(15)16)13-5-3-2-4-12(10)13/h2-7H,8-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJSIZYZZYSWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60306272
Record name 3-(4-methylnaphthalen-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylnaphthalen-1-yl)propanoic acid

CAS RN

76673-34-2
Record name 76673-34-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-methylnaphthalen-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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